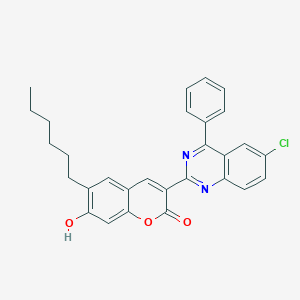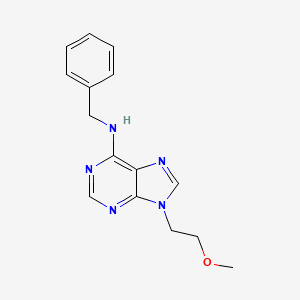![molecular formula C14H15N3OS B6484207 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one CAS No. 958562-21-5](/img/structure/B6484207.png)
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one (2-B5SIQ) is a highly potent and selective inhibitor of the human cytochrome P450 (CYP) enzyme family. It has been widely studied in the field of drug discovery and development, due to its potential therapeutic applications. 2-B5SIQ has been found to be a useful tool in the study of CYP-mediated drug metabolism and drug-drug interactions.
Mécanisme D'action
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one acts as a selective and potent inhibitor of the human cytochrome P450 enzyme family. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction of the substrate. This inhibition results in decreased metabolism of the substrate, resulting in increased concentrations of the substrate in the body.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the metabolism of various drugs, resulting in increased concentrations of the drug in the body. It has also been found to inhibit the synthesis of various proteins and enzymes, leading to decreased levels of these proteins and enzymes in the body. Additionally, this compound has been found to affect the expression of various genes, leading to changes in the expression of various proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one in laboratory experiments has many advantages. It is a highly selective and potent inhibitor of the human CYP enzyme family, allowing for the study of the metabolism of various drugs. Additionally, this compound is relatively inexpensive and easy to synthesize, making it an ideal tool for drug discovery and development. However, this compound has some limitations. Its inhibition of the CYP enzyme family can lead to decreased metabolism of drugs, resulting in increased concentrations of the drug in the body. Additionally, its inhibition of various proteins and enzymes can lead to decreased levels of these proteins and enzymes in the body.
Orientations Futures
Future research on 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one may include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research may be conducted on its potential therapeutic applications, such as its potential to inhibit the metabolism of various drugs and its potential to affect the expression of various genes. Furthermore, further research may be conducted on its potential to be used as a tool in the development of novel drug candidates. Finally, further research may be conducted on its potential to be used in the study of drug-drug interactions.
Méthodes De Synthèse
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one can be synthesized through a three-step synthetic process involving the reaction of 2-amino-3-methyl-6-sulfanylbenzene-1,4-dione (1) with 4-chloro-2-methylquinazoline-3-thione (2), followed by the reaction of the resulting intermediate (3) with 2-butan-2-yl-chloride (4) and finally the reaction of the resulting intermediate (5) with potassium carbonate (6). The overall process yields this compound in a yield of approximately 80%.
Applications De Recherche Scientifique
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has been widely used in the field of drug discovery and development as a tool to study the activity of CYP enzymes. It has been used to study the metabolism of various drugs, and to investigate the potential for drug-drug interactions. This compound has also been used in the study of the pharmacological effects of various drugs, and in the development of novel drug candidates.
Propriétés
IUPAC Name |
2-butan-2-yl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-3-8(2)11-13(18)17-12(16-11)9-6-4-5-7-10(9)15-14(17)19/h4-8,11,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTQNLQDCNDDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)

![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)

![4-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6484170.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6484179.png)

![2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine](/img/structure/B6484193.png)
![6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6484194.png)
![2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline](/img/structure/B6484199.png)
![(2Z)-7-[(diethylamino)methyl]-2-[(4-ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6484213.png)
![2-ethyl-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}butanamide](/img/structure/B6484221.png)
![3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6484231.png)